molecular formula C25H33N5O5 B12386098 E3 Ligase Ligand-linker Conjugate 47

E3 Ligase Ligand-linker Conjugate 47

Cat. No.: B12386098
M. Wt: 483.6 g/mol
InChI Key: UOEKWQCTOMZRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 47 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker . The synthetic route typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by introducing functional groups that facilitate its conjugation with the linker.

    Linker Attachment: The activated Thalidomide is then reacted with the linker under specific reaction conditions, such as the presence of coupling agents and solvents.

    Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 47 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.

    Purification Agents: Chromatographic techniques are employed for purification.

Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, resulting in the formation of complete PROTACs .

Properties

Molecular Formula

C25H33N5O5

Molecular Weight

483.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C25H33N5O5/c31-14-13-27-7-5-17(6-8-27)16-28-9-11-29(12-10-28)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33)

InChI Key

UOEKWQCTOMZRIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.